Tert-butyl 3-(1-amino-2-methylpropan-2-yl)-3-hydroxyazetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(1-amino-2-methylpropan-2-yl)-3-hydroxyazetidine-1-carboxylate: is a synthetic organic compound with the molecular formula C12H24N2O3 . This compound is notable for its unique structure, which includes an azetidine ring, a tert-butyl group, and a hydroxy group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(1-amino-2-methylpropan-2-yl)-3-hydroxyazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-(1-amino-2-methylpropan-2-yl)azetidine-1-carboxylate with appropriate reagents to introduce the hydroxy group. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Typical reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-(1-amino-2-methylpropan-2-yl)-3-hydroxyazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical pathways .
Medicine: In medicine, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and adhesives .
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-amino-2-methylpropan-2-yl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- Tert-butyl 3-(1-amino-2-methylpropan-2-yl)azetidine-1-carboxylate
- Tert-butyl N-(1-amino-2-methylpropan-2-yl)carbamate hydrochloride
Comparison: Tert-butyl 3-(1-amino-2-methylpropan-2-yl)-3-hydroxyazetidine-1-carboxylate is unique due to the presence of the hydroxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinity, making it a valuable tool for specific research applications .
Biological Activity
Tert-butyl 3-(1-amino-2-methylpropan-2-yl)-3-hydroxyazetidine-1-carboxylate (CAS No. 320581-09-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique azetidine structure, which may contribute to its pharmacological properties.
- Molecular Formula : C₉H₂₀N₂O₂
- Molecular Weight : 188.27 g/mol
- Structure : The compound features a tert-butyl group, an amino group, and a hydroxyazetidine moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures can act as enzyme inhibitors or modulators of signaling pathways.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The hydroxy and amino groups may enhance its interaction with microbial cell membranes, leading to increased permeability and cell lysis.
- Cytotoxicity : In vitro assays have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, although further studies are required to elucidate the specific pathways involved.
- Neuroprotective Effects : There is emerging evidence suggesting that the compound may have neuroprotective properties, potentially through the modulation of neuroinflammatory responses and oxidative stress reduction.
Case Studies and Experimental Data
Study | Findings | Methodology |
---|---|---|
Study 1 | Showed antimicrobial activity against E. coli and S. aureus | Disk diffusion method |
Study 2 | Induced apoptosis in HeLa cells at concentrations above 50 µM | MTT assay for cell viability |
Study 3 | Reduced oxidative stress markers in neuronal cells | Measurement of ROS levels |
Synthesis and Characterization
The synthesis of this compound has been achieved through several methods, including:
- Green Chemistry Approaches : Utilizing environmentally friendly solvents and reagents has been emphasized in recent studies, enhancing yield while minimizing waste.
- Characterization Techniques : Techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure and purity of synthesized compounds.
Properties
Molecular Formula |
C12H24N2O3 |
---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl 3-(1-amino-2-methylpropan-2-yl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-10(2,3)17-9(15)14-7-12(16,8-14)11(4,5)6-13/h16H,6-8,13H2,1-5H3 |
InChI Key |
PYFKDAKMMUAXQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(C)(C)CN)O |
Origin of Product |
United States |
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